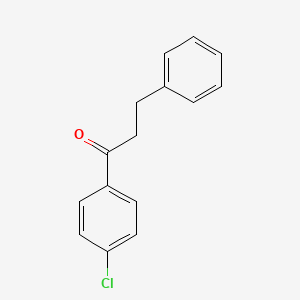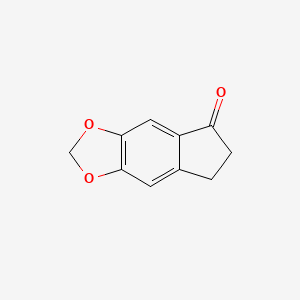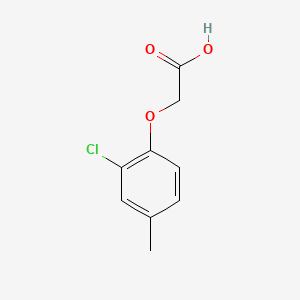
N-(2-pyrimidinyl)formamide
Vue d'ensemble
Description
“N-(2-pyrimidinyl)formamide” is a chemical compound with the formula C5H5N3O and a molecular weight of 123.1127 . It is a pyrimidine derivative bearing one or more formylated amino moieties .
Synthesis Analysis
Formamido pyrimidines are key intermediates in the synthesis of purine and pyrimidine nucleobases and analogues . They are produced during single electrophoretic line DNA sequencing procedures by nucleophilic addition of formamide to C-8 position of purine nucleosides . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “N-(2-pyrimidinyl)formamide” can be viewed using Java . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Formamido pyrimidines are produced during single electrophoretic line DNA sequencing procedures by nucleophilic addition of formamide to C-8 position of purine nucleosides . This reaction is one of the main DNA repair pathways under radiation and oxidative stress .Applications De Recherche Scientifique
1. Synthetic Chemistry and Material Science
N-(2-pyrimidinyl)formamide and its derivatives play a crucial role in synthetic chemistry, particularly in the formation of condensed pyrimidine nuclei, which are pivotal in constructing bioactive molecules. Jain et al. (2013) have demonstrated the dual use of a formamide-POCl3 mixture for the efficient, one-pot synthesis of condensed 2H-pyrimidin-4-amine libraries. This method is not only high-yielding and rapid but also eco-friendly, eliminating the need for intermittent workups and showing potential for library synthesis of condensed pyrimidines (Jain et al., 2013).
2. Molecular Biology and DNA Research
In molecular biology, formamide is a common denaturing agent for DNA, influencing the stability of DNA duplexes. Fuchs et al. (2010) explored the effects of formamide on the thermal stability of DNA duplexes on biochips, revealing a decrease in the DNA denaturation temperature with increasing formamide fraction. This study underscores the importance of formamide in nucleic acid research, particularly for applications requiring the modulation of DNA duplex stability (Fuchs et al., 2010).
3. Prebiotic Chemistry and the Origin of Life
The role of formamide in prebiotic chemistry, especially in the synthesis of nucleobases, is significant. Shanker et al. (2011) demonstrated the formation of nucleobases from formamide using iron oxides as catalysts, suggesting that formamide could have been a precursor for biologically important compounds, including purines and pyrimidines, in the context of chemical evolution and the origin of life (Shanker et al., 2011).
4. Pharmacological Applications
The synthesis of pharmacologically relevant compounds utilizing N-(2-pyrimidinyl)formamide derivatives has been a focus of medicinal chemistry research. For instance, the discovery and development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor with potential anticancer properties, underscore the versatility and importance of pyrimidinyl formamide derivatives in drug development (Zhou et al., 2008).
Safety And Hazards
Orientations Futures
Formamido pyrimidines are key intermediates in the synthesis of purine and pyrimidine nucleobases and analogues . Examples of the synthesis of formamido pyrimidines under prebiotic conditions and their conversion into nucleobases and nucleosides are reported . These procedures are characterized by high regioselectivity, simple one-carbon containing compounds, such as formamide and HCN oligomers, playing the role of both reagent and reaction medium .
Propriétés
IUPAC Name |
N-pyrimidin-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSTOBSCOWSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292264 | |
| Record name | formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrimidinyl)formamide | |
CAS RN |
31354-57-1 | |
| Record name | NSC81210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-PYRIMIDINYL)-FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

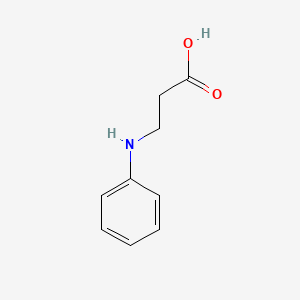
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
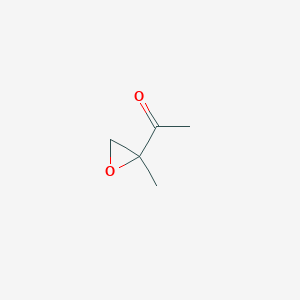
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)
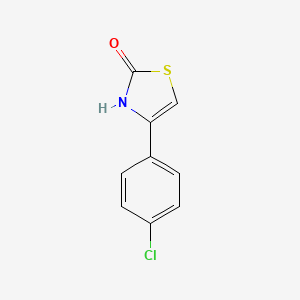
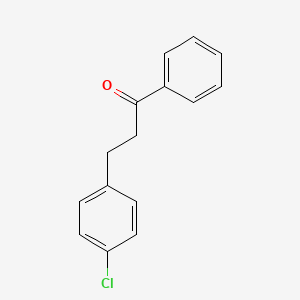
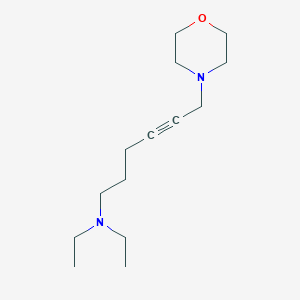
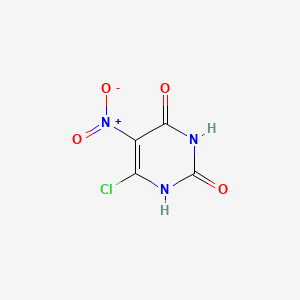
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)


